molecular formula C12H23NO4 B1198194 Isovalerylcarnitine CAS No. 31023-24-2

Isovalerylcarnitine

Cat. No.: B1198194
CAS No.: 31023-24-2
M. Wt: 245.32 g/mol
InChI Key: IGQBPDJNUXPEMT-SNVBAGLBSA-N
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Description

Isovalerylcarnitine is an organic compound belonging to the class of acylcarnitines. It is formed by the esterification of isovaleric acid with L-carnitine. This compound is a key metabolite in the leucine catabolic pathway and is often associated with isovaleric acidemia, a metabolic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase .

Future Directions

Recent studies have found compelling evidence in favor of a protective role for a circulating metabolite, Isovalerylcarnitine, in lung cancer etiology . From the treatment of a Mendelian disease, isovaleric acidemia, we know that circulating this compound is modifiable through a restricted protein diet or glycine and L-carnatine supplementation . Therefore, this compound may represent a modifiable and inversely associated biomarker for lung cancer .

Biochemical Analysis

Biochemical Properties

Isovalerylcarnitine is involved in the detoxification of isovaleric acid by facilitating its excretion. The compound interacts with several enzymes and proteins, most notably isovaleryl-CoA dehydrogenase, which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA . In the absence of functional isovaleryl-CoA dehydrogenase, this compound accumulates and is excreted in urine, serving as a biomarker for isovaleric acidemia . Additionally, glycine-N-acylase plays a role in the detoxification process by converting isovaleryl-CoA to isovalerylglycine .

Cellular Effects

This compound influences various cellular processes, particularly those related to energy metabolism. It facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation, thereby playing a critical role in cellular energy production . Elevated levels of this compound have been associated with protective effects against lung cancer, suggesting its potential role in modulating cell signaling pathways and gene expression . Furthermore, this compound has been implicated in the regulation of the balance between free coenzyme A and acyl-coenzyme A, which is essential for maintaining cellular metabolic homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interactions with enzymes involved in fatty acid metabolism. It binds to isovaleryl-CoA dehydrogenase, facilitating the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA . In cases of isovaleric acidemia, the accumulation of this compound indicates a disruption in this metabolic pathway. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. This compound is relatively stable under physiological conditions, but its levels can fluctuate based on metabolic demands and the presence of metabolic disorders . Long-term studies have shown that elevated levels of this compound can lead to alterations in cellular metabolism, potentially impacting energy production and metabolic homeostasis .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At low doses, this compound supports normal metabolic function by facilitating fatty acid transport and β-oxidation . At high doses, it can lead to toxic effects, including disruptions in metabolic pathways and potential oxidative stress . These findings highlight the importance of maintaining appropriate levels of this compound to avoid adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of branched-chain amino acids and fatty acids. It is a key intermediate in the leucine degradation pathway, where it is formed from isovaleryl-CoA . The compound interacts with enzymes such as isovaleryl-CoA dehydrogenase and glycine-N-acylase, which facilitate its conversion to non-toxic metabolites that can be readily excreted .

Transport and Distribution

Within cells, this compound is transported and distributed by specific transporters and binding proteins. It is synthesized in the kidneys and liver and then transported to various tissues where it facilitates fatty acid metabolism . The compound’s distribution is influenced by its interactions with transport proteins that regulate its uptake and release from cells .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it plays a crucial role in fatty acid β-oxidation . Its subcellular localization is directed by targeting signals that ensure its proper distribution within the cell. The presence of this compound in the mitochondria is essential for maintaining efficient energy production and metabolic balance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isovalerylcarnitine can be synthesized through the esterification of isovaleric acid with L-carnitine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product using techniques such as recrystallization or chromatography to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

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Properties

IUPAC Name

3-(3-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQBPDJNUXPEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isovalerylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000688
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

31023-24-2
Record name Isovalerylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000688
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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